1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide

Description

Fundamental Chemical Properties

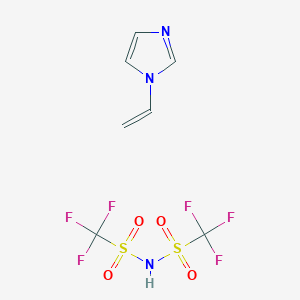

1-Vinylimidazolium bis(trifluoromethanesulfonyl)imide possesses a well-defined chemical identity characterized by specific structural and physical parameters. The compound bears the Chemical Abstracts Service registry number 1013027-27-4 and exhibits a molecular formula of C₇H₇F₆N₃O₄S₂. The molecular weight has been determined to be 375.26 grams per mole, reflecting the substantial contribution of the fluorinated anion component to the overall molecular mass.

The systematic nomenclature of this compound reflects its dual ionic nature, consisting of the 1-vinyl-3H-imidazolium cation paired with the bis(trifluoromethanesulfonyl)imide anion. Alternative naming conventions include this compound and 1-vinylimidazole bis(trifluoromethanesulfonyl)imide, with the latter emphasizing the neutral imidazole precursor from which the ionic compound is derived. The International Union of Pure and Applied Chemistry name for the anion component is specifically designated as bis((trifluoromethyl)sulfonyl)amide, highlighting the precise chemical structure of this highly fluorinated moiety.

The European Community number 834-830-7 provides additional regulatory identification for this compound within chemical databases and classification systems. The Standard International Chemical Identifier key OVFZHDDKAVGFIS-UHFFFAOYSA-N offers a unique digital fingerprint for unambiguous identification in computational chemistry applications.

Structural Characterization and Physical Properties

The molecular structure of this compound exhibits distinctive features that contribute to its unique properties as an ionic liquid. The cationic component contains an imidazole ring system with a vinyl substituent attached to one of the nitrogen atoms, providing a polymerizable double bond functionality. This vinyl group enables the compound to participate in radical polymerization reactions while maintaining its ionic character.

The anionic component, bis(trifluoromethanesulfonyl)imide, represents one of the most thermally and chemically stable anions employed in ionic liquid chemistry. The presence of six fluorine atoms and the sulfonyl functional groups contributes significantly to the compound's exceptional thermal stability and low nucleophilicity. The delocalized negative charge across the sulfonyl-nitrogen-sulfonyl framework provides enhanced stability compared to more conventional anions.

Physical property measurements reveal important characteristics relevant to practical applications. The compound exhibits the typical properties of room temperature ionic liquids, including negligible vapor pressure and high thermal decomposition temperatures exceeding 300°C. These properties make it particularly suitable for high-temperature applications and processes requiring low volatility solvents.

Table 1: Fundamental Chemical and Physical Properties

Historical Development and Discovery

Evolution of Vinylimidazolium Ionic Liquids

The development of this compound emerged from the broader historical context of ionic liquid research and the specific advancement of imidazolium-based systems. The foundational work on 1-vinylimidazole itself was established through comprehensive research conducted by Walter Reppe in 1957, who described the synthesis and properties of this important monomer. This early work laid the groundwork for subsequent developments in vinylimidazole chemistry and its application in ionic liquid systems.

The introduction of imidazolium cations into ionic liquid chemistry occurred during the early 1980s through the pioneering research of John Wilkes' group, who first incorporated 1,3-dialkylimidazolium cations into ionic liquid formulations. Their initial work focused on 1-alkyl-3-methylimidazolium chloride aluminum chloride systems, with particular emphasis on the 1-ethyl-3-methylimidazolium cation due to its superior transport properties. This foundational research established imidazolium-based systems as among the most versatile and widely studied ionic liquid families.

The specific development of vinylimidazolium ionic liquids represents a natural evolution toward task-specific ionic liquids designed to incorporate reactive functionality directly into the ionic structure. The vinyl functionality provides unique opportunities for polymerization and cross-linking reactions while maintaining the beneficial properties of ionic liquids. Research has demonstrated that vinylimidazolium polymers can be synthesized through controlled radical polymerization techniques, enabling the creation of materials with precisely tailored properties.

Advancement in Fluorinated Anion Systems

The selection of bis(trifluoromethanesulfonyl)imide as the anionic component reflects significant advances in understanding the relationship between anion structure and ionic liquid properties. This anion, often referred to in the literature by various abbreviations, has emerged as one of the most important components in high-performance ionic liquid systems due to its exceptional thermal and chemical stability.

Historical development of fluorinated ionic liquids has been driven by the need for materials with enhanced electrochemical windows, improved thermal stability, and reduced nucleophilicity compared to conventional halide-based systems. The bis(trifluoromethanesulfonyl)imide anion satisfies these requirements through its highly delocalized negative charge and the presence of electron-withdrawing trifluoromethyl groups.

Research conducted on ionic liquids incorporating bis(trifluoromethanesulfonyl)imide has consistently demonstrated superior performance in electrochemical applications, including their use as electrolytes in lithium-ion batteries and fuel cells. The combination of this anion with vinylimidazolium cations represents a sophisticated approach to creating multifunctional ionic liquids that can serve both as reaction media and as precursors for advanced materials synthesis.

Position Within Ionic Liquid Classification Frameworks

Task-Specific Ionic Liquid Classification

This compound occupies a significant position within the classification framework of task-specific ionic liquids, representing an advanced class of materials designed with specific functional groups to enable targeted applications. Task-specific ionic liquids differ from conventional ionic liquids through the incorporation of functional moieties that provide additional chemical reactivity or specific interactions beyond the basic ionic liquid properties.

The vinyl functionality incorporated into the imidazolium cation classifies this compound as a polymerizable ionic liquid, enabling its use in the synthesis of ion-conducting polymers and advanced composite materials. This functionality allows the compound to serve dual roles as both a reactive monomer and an ionic liquid medium, facilitating the creation of materials with unique combinations of mechanical, thermal, and electrical properties.

Within the broader framework of imidazolium ionic liquids, this compound belongs to the monosubstituted category, where one nitrogen atom of the imidazole ring carries a functional substituent while the other remains unsubstituted. This structural arrangement provides specific advantages in terms of polymerization behavior and ionic conductivity compared to disubstituted or trisubstituted imidazolium systems.

Functional Classification and Applications Framework

The classification of this compound extends beyond structural considerations to encompass its functional capabilities across multiple application domains. In electrochemical applications, this compound functions as an electrolyte component, leveraging the high ionic conductivity characteristic of imidazolium-based systems combined with the electrochemical stability provided by the bis(trifluoromethanesulfonyl)imide anion.

In polymer chemistry applications, the compound serves as a functional monomer for the synthesis of specialty polymers with enhanced thermal stability and chemical resistance. The resulting polymers find applications in coatings, adhesives, and membrane technologies where the combination of ionic conductivity and mechanical properties is particularly advantageous.

Catalytic applications represent another important classification domain, where the compound can function as both a reaction medium and a catalyst modifier. The imidazolium cation provides a polar environment conducive to many organic transformations, while the vinyl functionality enables immobilization strategies for catalyst recovery and reuse.

Table 2: Classification Framework for this compound

| Classification Category | Specific Type | Key Characteristics | Applications |

|---|---|---|---|

| Structural | Monosubstituted Imidazolium | Vinyl-substituted nitrogen | Polymerization, modification |

| Functional | Task-Specific Ionic Liquid | Reactive vinyl group | Multifunctional applications |

| Anionic | Fluorinated Ionic Liquid | Bis(trifluoromethanesulfonyl)imide | High stability, wide electrochemical window |

| Application | Polymerizable Ionic Liquid | Radical polymerization capability | Ion-conducting polymers |

Comparative Position Among Ionic Liquid Families

Within the comprehensive landscape of ionic liquid chemistry, this compound represents a sophisticated evolution from basic ionic liquid systems toward highly specialized materials with designed functionality. Comparative analysis with other imidazolium-based ionic liquids reveals distinct advantages in terms of thermal stability, electrochemical properties, and synthetic versatility.

The selection of the bis(trifluoromethanesulfonyl)imide anion places this compound among the highest-performing ionic liquids in terms of thermal stability and electrochemical window width. Research has consistently demonstrated that ionic liquids incorporating this anion exhibit superior performance in demanding applications such as high-temperature electrochemistry and advanced battery systems.

When compared to conventional dialkylimidazolium ionic liquids, the vinyl-substituted system offers unique advantages for materials synthesis applications. The polymerizable functionality enables the creation of cross-linked networks and composite materials that retain ionic conductivity while providing enhanced mechanical properties. This capability positions the compound as a bridge between traditional ionic liquids and advanced polymer materials, enabling applications that require both ionic functionality and structural integrity.

Properties

IUPAC Name |

1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZHDDKAVGFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013027-27-4 | |

| Record name | 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Quaternization of 1-Vinylimidazole

- Reaction: 1-vinylimidazole reacts with a suitable alkyl halide, typically 1-iodobutane, to form the corresponding imidazolium salt.

- Conditions:

- Solvent: Tert-butyl methyl ether or acetonitrile.

- Temperature: Room temperature to slightly elevated (around 25–50°C).

- Duration: Several days (typically 7 days) to ensure complete quaternization.

- Reaction scheme:

1-vinylimidazole + 1-iodobutane → 1-butyl-3-vinylimidazolium iodide

- Notes: The reaction proceeds via nucleophilic substitution at the imidazole nitrogen, forming a positively charged imidazolium ring.

Step 2: Anion Exchange to TFSI

- The iodide salt is then subjected to an anion exchange with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).

- Method: Dissolving the iodide salt in an appropriate solvent (e.g., acetonitrile), then adding excess LiTFSI to facilitate ion exchange.

- Purification: The resulting VIm-TFSI is purified via recrystallization or solvent evaporation.

- A study reports an 85% yield for this process, with the final product characterized by NMR and melting point data, indicating high purity suitable for further applications.

Multi-step Synthesis via Alkylation and Anion Exchange

An alternative method involves a two-step process:

- Step 1: Quaternization of 1-vinylimidazole with 1-iodobutane, as described above.

- Step 2: Direct exchange of the halide with TFSI using lithium bis(trifluoromethylsulfonyl)imide or silver salts.

This method ensures control over the ionic liquid's properties and purity, essential for high-performance applications.

Synthesis of Vinyl-Functionalized Ionic Liquids via Polymerization

Polymerizable ionic liquids like VIm-TFSI are often synthesized for advanced applications such as polymer membranes and electrolytes:

- Polymerization: Radical polymerization of the vinyl group under UV or thermal initiation.

- Method: Using free radical initiators (e.g., AIBN) in suitable solvents, often in the presence of co-monomers like ethylene glycol diacrylate.

- Outcome: Formation of polymeric ionic liquids with tailored properties.

Industrial and Large-Scale Synthesis Considerations

For scale-up, continuous flow reactors and optimized reaction conditions are employed to enhance yield, purity, and safety. The process involves:

| Step | Reagents | Conditions | Purification |

|---|---|---|---|

| Quaternization | 1-vinylimidazole + 1-iodobutane | Room temp, 7 days | Recrystallization or solvent evaporation |

| Anion exchange | Lithium bis(trifluoromethylsulfonyl)imide | Stirring, room temp | Filtration, recrystallization |

Summary Table: Synthesis Pathways

| Method | Key Reagents | Reaction Conditions | Purification | Remarks |

|---|---|---|---|---|

| Quaternization + Anion Exchange | 1-vinylimidazole, 1-iodobutane, LiTFSI | Room temp, 7 days | Recrystallization | Widely used, high yield (~85%) |

| Direct Alkylation | 1-vinylimidazole, alkyl halide | Room to moderate temp | Solvent evaporation | Suitable for small-scale synthesis |

| Polymerization | Vinyl-functional ionic liquids, initiators | UV or thermal | Precipitation, filtration | For polymeric applications |

Research Findings and Data Highlights

- Yield and Purity: The typical yield of the quaternization step ranges from 80-85%, with purification methods ensuring high purity for subsequent applications.

- Reaction Monitoring: NMR spectroscopy (both ^1H and ^13C) confirms successful quaternization and anion exchange.

- Temperature Control: Maintaining inert atmospheres and controlled temperatures minimizes side reactions and decomposition.

Chemical Reactions Analysis

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Polymerization: This compound can undergo polymerization reactions, especially under ultraviolet light, to form polymeric ionic liquids.

Substitution Reactions: It can participate in substitution reactions where the vinyl group reacts with other chemical species, leading to the formation of new compounds.

Complex Formation: The imidazolium cation can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include divinylbenzene for polymerization and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Electrolytes for Energy Storage

Lithium-Ion Batteries : This compound is utilized as an effective electrolyte in lithium-ion batteries. Its ionic conductivity significantly enhances battery performance by improving charge transfer and stability during cycling. Research indicates that the incorporation of 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide can lead to higher energy density and longer lifespan of batteries due to its ability to maintain stability under high temperatures and voltages .

Polymer Production

Specialty Polymers : The compound is instrumental in the synthesis of specialty polymers that exhibit unique properties such as thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials requiring durability and performance under extreme conditions. The polymerization process can be initiated through UV light or heat, allowing for the creation of polymeric ionic liquids that have enhanced functionalities .

Catalysis

Chemical Reactions : this compound acts as a catalyst in various organic synthesis reactions. It facilitates faster reaction rates and higher yields by forming complexes with metal ions, which enhances their catalytic properties. This application is particularly beneficial in industrial settings where efficiency and cost-effectiveness are critical .

Biomedical Applications

Drug Delivery Systems : The biocompatibility of this compound allows it to be employed in drug delivery systems. It can improve the solubility and stability of pharmaceutical compounds, thus enhancing their therapeutic efficacy. Research is ongoing to explore its potential in stabilizing proteins and other biological molecules, which could lead to advancements in biochemical research and medical applications .

Advanced Materials Development

Fluorinated Materials : The incorporation of fluorine atoms in the structure of this compound results in materials with low surface energy. This property makes it suitable for anti-fogging and anti-icing coatings, which are valuable in various industries including automotive and aerospace .

Case Study 1: Lithium-Ion Battery Performance

A study demonstrated that lithium-ion batteries utilizing this compound as an electrolyte exhibited a significant increase in charge-discharge cycles compared to traditional electrolytes. The improved ionic conductivity facilitated better ion mobility within the battery, leading to enhanced overall performance.

Case Study 2: Polymer Membrane Development

Research focused on the preparation of gradient porous polymer membranes using poly(ionic liquid) derived from this compound showed promising results in terms of self-healing properties and solvent responsiveness. These membranes could serve as advanced materials for filtration applications or as sensors due to their unique structural characteristics .

Mechanism of Action

The mechanism of action of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments .

In polymerization reactions, the vinyl group undergoes radical polymerization, leading to the formation of long polymer chains. In complex formation, the imidazolium cation coordinates with metal ions, enhancing their catalytic properties.

Comparison with Similar Compounds

Cation Structural Variations

Imidazolium-Based ILs with Alkyl Chains

- 1-Ethyl-3-methylimidazolium TFSI ([C₂MIM][TFSI]) : Exhibits ionic conductivity up to 5×10⁻⁴ S/cm in poly(ethylene oxide) (PEO)/LiTFSI complexes at room temperature. Its lower viscosity compared to bulkier cations enhances ion mobility in electrolytes .

- 1-Butyl-3-methylimidazolium TFSI ([C₄MIM][TFSI]) : Shows moderate ionic conductivity (~10⁻⁴ S/cm) in solid polymer electrolytes (SPEs). Its longer alkyl chain increases hydrophobicity but reduces ion dissociation efficiency .

- 1-Hexyl-3-methylimidazolium TFSI ([C₆MIM][TFSI]): Used in CO₂ absorption studies, demonstrating higher solubility due to increased alkyl chain length, which enhances nonpolar interactions .

Key Differentiation: The vinyl group in 1-vinylimidazolium TFSI allows covalent incorporation into polymer matrices (e.g., polybenzimidazole membranes), improving mechanical stability and gas-separation performance compared to non-polymerizable analogs .

Pyrrolidinium and Piperidinium-Based ILs

- N-butyl-N-methylpyrrolidinium TFSI ([Pyr₁₄][TFSI]) : Achieves high ionic conductivity (~10⁻³ S/cm at 80°C) in SPEs due to low glass transition temperatures and flexible cation structures. However, it lacks functional groups for chemical modification .

- N-methyl-N-propylpiperidinium TFSI ([PP₁₄][TFSI]) : Used in microbial cell factories for biotransformations; its rigid piperidinium ring reduces ion mobility but enhances thermal stability (>300°C) .

Key Differentiation : 1-Vinylimidazolium TFSI outperforms these in applications requiring covalent bonding to substrates, such as proton-conducting membranes, where [Pyr₁₄][TFSI] and [PP₁₄][TFSI] act only as inert additives .

Anion Comparisons

All compared ILs share the TFSI anion, which provides:

- Electrochemical Stability : TFSI-based ILs exhibit wider electrochemical windows (up to 4.5 V) compared to bis(fluorosulfonyl)imide (FSI)-based analogs, which degrade above 4.0 V .

- Thermal Stability : Decomposition temperatures for TFSI ILs typically exceed 400°C, with 1-vinylimidazolium TFSI showing stability up to 350°C in polymer composites .

Performance Metrics

Application-Specific Advantages

- Gas Separation: 1-Vinylimidazolium TFSI, when polymerized into polybenzimidazole membranes, achieves 30% higher CH₄/N₂ selectivity than non-vinyl ILs due to crosslinked structures .

- Solid Polymer Electrolytes : While [Pyr₁₄][TFSI] offers higher conductivity, 1-vinylimidazolium TFSI enables in-situ polymerization, reducing electrolyte leakage in devices .

- CO₂ Capture : [C₆MIM][TFSI] outperforms 1-vinylimidazolium TFSI in absorption capacity due to longer alkyl chains, but the latter’s polymerizability supports membrane-based capture systems .

Biological Activity

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide (VIm-TFSI) is a member of the class of ionic liquids, which are salts that are liquid at room temperature. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity. This article delves into the biological activity of VIm-TFSI, exploring its mechanisms of action, applications in biological systems, and relevant research findings.

Overview of Biological Activity

Research indicates that VIm-TFSI exhibits notable biological activity, particularly in biochemical processes. Its ionic nature allows it to interact with various biomolecules, influencing cellular functions and enzymatic activities. Below are some key areas where VIm-TFSI demonstrates biological relevance:

- Gene Delivery Systems : Studies have shown that imidazolium-based ionic liquids can serve as effective gene delivery vectors. For instance, poly[3-butyl-1-vinylimidazolium L-proline salt] has been demonstrated to intercalate with DNA, protecting genetic material from enzymatic degradation .

- Enzymatic Interactions : VIm-TFSI can form stable complexes with enzymes, potentially altering their conformation and activity. This property is significant for applications in drug delivery systems and biochemical assays .

- Toxicity Studies : The toxicity of imidazolium salts varies based on their structure. Research indicates that VIm-TFSI has relatively low toxicity compared to other ionic liquids, making it suitable for various biological applications .

The mechanism by which VIm-TFSI exerts its biological effects is primarily through ionic interactions and hydrogen bonding. The imidazolium cation interacts with target biomolecules, affecting their stability and reactivity:

- Polymerization Reactions : The vinyl group in VIm-TFSI allows for radical polymerization, leading to the formation of polymeric ionic liquids that can stabilize proteins and other biological molecules .

- Cellular Signaling : VIm-TFSI has been shown to impact kinase activities and transcription factor interactions, leading to changes in cellular metabolism and function .

Case Studies and Research Findings

Several studies have explored the biological activity of VIm-TFSI:

- Gene Delivery Efficacy : In a study examining the use of polymeric imidazolium ionic liquids as gene delivery vectors, it was found that these compounds could effectively protect DNA from degradation while facilitating cellular uptake .

- Antimicrobial Properties : Research on the antimicrobial activity of various imidazolium salts suggests that VIm-TFSI exhibits potential as an antimicrobial agent, particularly against certain bacterial strains at moderate concentrations .

- Impact on Cellular Growth : A study indicated that at moderate concentrations, imidazolium salts can promote bacterial adaptation; however, at higher concentrations, they inhibit growth . This dual effect highlights the importance of concentration in determining biological outcomes.

Comparative Analysis

The unique structure of VIm-TFSI positions it favorably among similar compounds. Below is a comparison with other related ionic liquids:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | C8H10F6N3O4S2 | Commonly used as an electrolyte; less sterically hindered than VIm-TFSI. |

| 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | C10H14F6N3O4S2 | Exhibits higher viscosity; often used in extraction processes. |

| 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | C9H10F6N3O4S2 | Known for lower toxicity; used in green chemistry applications. |

Q & A

Q. What safety protocols should be followed when handling 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats, and closed-toe shoes. A fume hood is mandatory to minimize inhalation risks .

- Storage: Store in tightly sealed containers under inert gas (e.g., N₂) to prevent moisture absorption and degradation. Avoid long-term storage; monitor for decomposition .

- Disposal: Follow federal and local regulations for hazardous waste. Neutralization by qualified personnel is required, and incineration should be performed in facilities equipped for fluorinated compounds .

Q. How can researchers assess the purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹⁹F NMR to identify impurities (e.g., residual solvents, unreacted precursors). For example, water content <0.5% can be confirmed via ¹H NMR .

- HPLC: Quantify purity using reverse-phase chromatography with UV detection (≥97% purity threshold) .

- Karl Fischer Titration: Measure trace water content, critical for applications in electrochemical systems .

Q. What synthetic routes are commonly used to prepare 1-vinylimidazolium-based ionic liquids?

Answer:

- Metathesis Reaction: React 1-vinylimidazolium halides (e.g., bromide) with bis(trifluoromethanesulfonyl)imide salts (e.g., LiNTf₂) in aqueous or organic solvents at 20–25°C for 2–24 hours .

- Purification: Post-synthesis, wash with deionized water to remove halide residues, followed by vacuum drying (40–60°C) to achieve low water content (<50 ppm) .

Advanced Research Questions

Q. How can the thermal stability of this compound be evaluated under electrochemical operating conditions?

Answer:

- Thermogravimetric Analysis (TGA): Conduct under N₂ or air (heating rate: 10°C/min) to determine decomposition onset temperatures. For example, imidazolium-based NTf₂⁻ salts typically degrade above 400°C .

- Differential Scanning Calorimetry (DSC): Identify phase transitions and exothermic decomposition events. Combine with evolved gas analysis (EGA) to characterize volatile byproducts .

- Accelerated Rate Calorimetry (ARC): Simulate thermal runaway scenarios in battery electrolytes to assess safety margins .

Q. What methodologies are used to model gas solubility in this compound for CO₂ capture applications?

Answer:

- UNIFAC-IL Model: Extend group contribution methods to predict CO₂ solubility by accounting for interactions between fluorinated anions and gas molecules. Validate experimentally using high-pressure gravimetric or volumetric techniques .

- Molecular Dynamics (MD): Simulate gas diffusion coefficients and solvation free energies. For example, MD studies of [EMIM][NTf₂] reveal CO₂ solubility trends correlated with ionic liquid viscosity .

Q. How does the addition of lithium salts (e.g., LiNTf₂) affect the electrochemical performance of this compound in energy storage systems?

Answer:

- Ionic Conductivity: Measure via impedance spectroscopy (frequency range: 1 Hz–1 MHz). Li⁺ coordination with NTf₂⁻ anions reduces ion pairing, enhancing conductivity (e.g., from 10⁻³ to 10⁻² S/cm) .

- Electrochemical Stability Window: Use cyclic voltammetry (scan rate: 5–50 mV/s) to assess oxidative stability (up to 5 V vs. Li/Li⁺). LiNTf₂ addition suppresses cathodic decomposition at low potentials .

- Interfacial Compatibility: Test with lithium metal anodes using symmetric Li|electrolyte|Li cells. High-purity ILs minimize dendrite formation and impedance growth during cycling .

Q. What advanced characterization techniques resolve structural and dynamic properties of this compound in polymer composites?

Answer:

- Small-Angle X-ray Scattering (SAXS): Probe nanoscale phase separation in ionogel matrices (e.g., poly(vinylidene fluoride-co-hexafluoropropylene)) .

- Pulsed-Field Gradient NMR (PFG-NMR): Quantify self-diffusion coefficients of cations and anions to elucidate ion transport mechanisms .

- Rheology: Characterize viscoelastic behavior under shear stress (0.1–100 rad/s) to optimize mechanical stability in flexible electrolytes .

Data Contradictions and Mitigation Strategies

- Thermal Stability vs. Purity: Some studies report lower decomposition temperatures (~300°C) for commercial grades due to impurities (e.g., water, halides). Mitigate by rigorous drying (molecular sieves, vacuum) and purity validation via NMR .

- Ionic Conductivity Variability: Batch-to-batch differences in viscosity (1.3–1.5 cP at 25°C) can arise from synthesis conditions. Standardize synthesis protocols and pre-condition ILs under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.